N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring using a suitable cyclopropylating agent.
Attachment of the dichlorophenyl group: The dichlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the propanamide moiety: The final step involves the amidation of the intermediate compound to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The compound’s structural features allow it to fit into specific binding sites, influencing biological pathways and eliciting desired effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanol: Similar structure but with a propanol group instead of a propanamide group.
Uniqueness
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-8-13(10)16-6-3-12(22-16)4-7-17(21)20-11-2-5-14(18)15(19)9-11/h2-3,5-6,9-10,13H,4,7-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGJHLVROVTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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